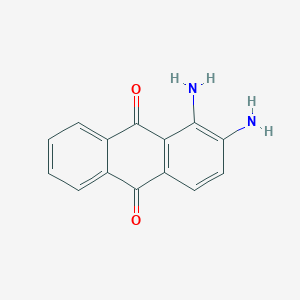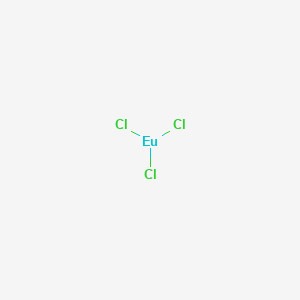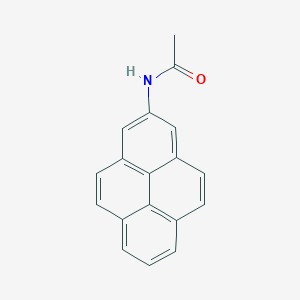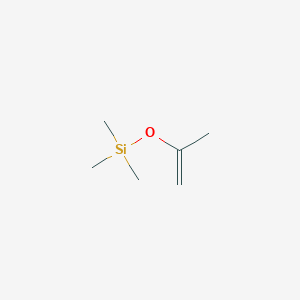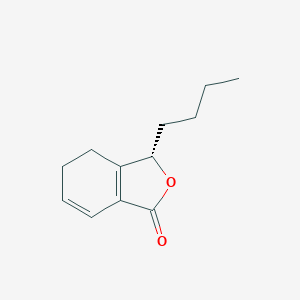![molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9](/img/structure/B157719.png)
4-Methyl-[1,3]dioxolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.
生化学的および生理学的効果
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.
実験室実験の利点と制限
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.
将来の方向性
There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine as a lead compound for the development of new anticonvulsant and anxiolytic drugs.
科学的研究の応用
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been studied for its potential as a radioligand for imaging studies in neuroscience.
特性
CAS番号 |
139645-21-9 |
|---|---|
製品名 |
4-Methyl-[1,3]dioxolo[4,5-c]pyridine |
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
InChIキー |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
正規SMILES |
CC1=NC=CC2=C1OCO2 |
同義語 |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

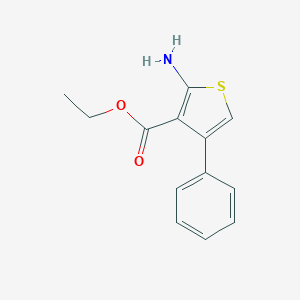
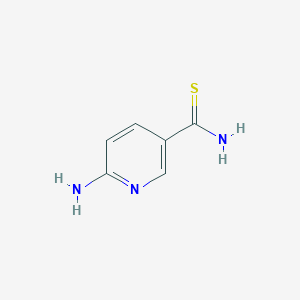
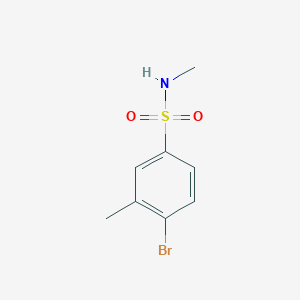
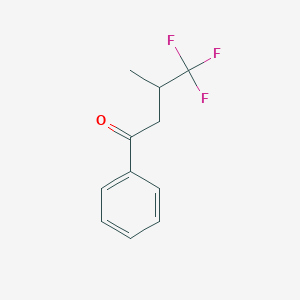
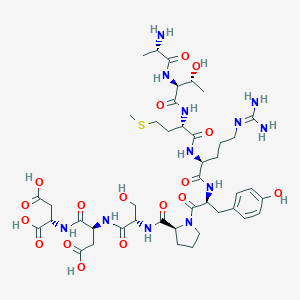
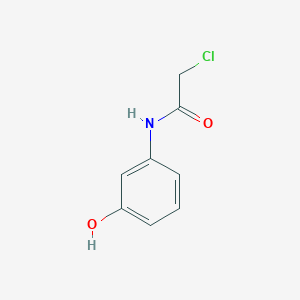
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
